![molecular formula C48H32 B1494080 [8]环对苯撑 CAS No. 1217269-85-6](/img/structure/B1494080.png)

[8]环对苯撑

描述

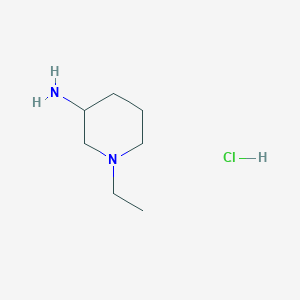

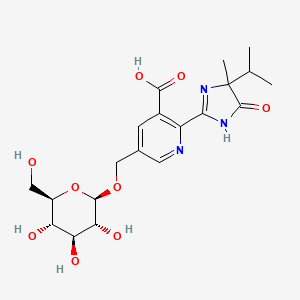

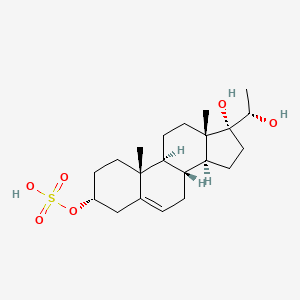

“8Cycloparaphenylene” or 8CPP is a molecule that consists of eight benzene rings connected by covalent bonds in the para positions to form a hoop-like structure . It can be considered as the smallest possible armchair carbon nanotube . The synthesis of cycloparaphenylenes is challenging due to the ring strain incurred from forcing benzene rings out of planarity .

Synthesis Analysis

The synthesis of 8CPP involves a strategy of building up strain sequentially during the synthesis, using a 3,6-syn-dimethoxy-cyclohexa-1,4-diene moiety as a masked aromatic ring in a macrocyclic intermediate . Monolithiation of diiodobenzene and subsequent addition of benzoquinone generated a syn diol, which was then alkylated with methyl iodide to produce diiodide . The synthesis of the macrocyclic precursors to cycloparaphenylenes is depicted in Scheme 1 .

Molecular Structure Analysis

The consequences of four-electron addition to 8CPP have been evaluated crystallographically, revealing a significant core deformation . The structural analysis exposes an elliptical distortion observed upon electron transfer, with the deformation parameter (D.P.) increased by 28% in comparison with neutral 8CPP .

Chemical Reactions Analysis

The consequences of four-electron addition to 8CPP have been evaluated crystallographically, revealing a significant core deformation . The structural analysis exposes an elliptical distortion observed upon electron transfer, with the deformation parameter (D.P.) increased by 28% in comparison with neutral 8CPP .

Physical And Chemical Properties Analysis

The physical properties of conjugated cycloparaphenylene-based materials highly depend on their sizes, geometries, and functional groups . The consequences of four-electron addition to 8CPP have been evaluated crystallographically, revealing a significant core deformation .

科学研究应用

超分子化学

环对苯撑 (CPPs) 及其类似物由于其美观的结构和具有径向π共轭体系的光电性质,近年来引起了广泛关注 . 它们用于超分子化学的研究,超分子化学涉及由分子间力结合在一起的两种或多种化学物种的缔合 . 该领域在催化、药物递送、生物治疗、电化学传感器和自修复材料方面具有潜在的应用 .

主客体分子识别

CPPs 用于主客体分子识别,这是超分子化学的一个重要方面 . 主客体分子识别要求这两种物种在几何形状(大小和形状)和结合位点上必须相互补充 . 像 CPPs 这样的环状结构满足这些要求,因为它们通常含有适当大小和形状的空腔、裂缝和口袋,通过多重非共价相互作用为底物物种提供框架 .

富勒烯的包封

CPPs 用于富勒烯、内嵌金属富勒烯和小分子的尺寸选择性包封 . 它们还用于使用一些带状持久性管状环芳烃分子和富勒烯组装分子轴承 .

光致电子转移性质

CPPs 用于研究含有碳纳米环主体和富勒烯客体的超分子体系中的光致电子转移性质 .

形状识别性质

CPPs 用于研究形状识别性质,方法是使用哑铃形 [60] 富勒烯配体二聚体进行结构自排序 .

水溶性衍生物

已经合成了 CPPs 的水溶性衍生物 . 这些衍生物表现出显着的水溶性,最大溶解度为 16 mmol L-1 (2.6 g/100 mL),以及在水中的强可见荧光 . 它们有效地包封阳离子客体化合物,例如二氯化甲基紫精,如可见荧光变化所示 .

碳纳米管生长的种子

杂化纳米结构

作用机制

Target of Action

8Cycloparaphenylene is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop . The primary targets of 8Cycloparaphenylene are fullerenes and other carbonaceous molecules, with interactions similar to those in carbon peapods .

Mode of Action

The interaction of 8Cycloparaphenylene with its targets involves the formation of a complex with the target molecule. This interaction is facilitated by the unique structural properties of 8Cycloparaphenylene, which includes its hoop-like structure and radially oriented p orbitals . The formation of this complex results in significant changes in the electronic structures of the involved molecules .

Biochemical Pathways

The biochemical pathways affected by 8Cycloparaphenylene are primarily related to its interactions with carbonaceous molecules These interactions can lead to changes in the electronic properties of the molecules, potentially affecting various biochemical processes8Cycloparaphenylene is currently limited .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8Cycloparaphenylene are not well-studied. As a result, the impact of these properties on the bioavailability of 8Cycloparaphenylene is currently unknownCycloparaphenylene.

Result of Action

The molecular and cellular effects of 8Cycloparaphenylene’s action are primarily related to its interactions with carbonaceous molecules. These interactions can lead to changes in the electronic structures of the molecules, potentially affecting various molecular and cellular processes . 8Cycloparaphenylene’s action is currently limited.

Action Environment

The action, efficacy, and stability of 8Cycloparaphenylene can be influenced by various environmental factors. For instance, the presence of other molecules can affect the ability of 8Cycloparaphenylene to interact with its targets . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of 8Cycloparaphenylene8Cycloparaphenylene.

未来方向

The internal coordination of potassium cations is identified as the main driving force for drastic elliptic distortion of the macrocyclic framework upon reduction . An intriguing π-conjugated double-nanoring structure, denoted as 8CPP-10cyclacene, was constructed via the integration of 8CPP into 10cyclacene .

生化分析

Biochemical Properties

8Cycloparaphenylene plays a significant role in biochemical reactions due to its unique structure and electronic properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 8Cycloparaphenylene has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 8Cycloparaphenylene and cytochrome P450 enzymes can lead to changes in the enzyme’s conformation and activity, affecting the overall metabolic process. Additionally, 8Cycloparaphenylene can bind to proteins such as albumin, altering their binding affinity for other ligands and impacting their transport and distribution within the body .

Cellular Effects

The effects of 8Cycloparaphenylene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 8Cycloparaphenylene has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 8Cycloparaphenylene can influence cell growth and survival. Furthermore, 8Cycloparaphenylene can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and redox balance .

Molecular Mechanism

The molecular mechanism of 8Cycloparaphenylene involves its interactions with biomolecules at the molecular level. 8Cycloparaphenylene can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, 8Cycloparaphenylene can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, by binding to its active site. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and synaptic function. Additionally, 8Cycloparaphenylene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8Cycloparaphenylene can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 8Cycloparaphenylene is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species (ROS). The degradation products of 8Cycloparaphenylene can have different biological activities, potentially leading to long-term effects on cellular function. For example, prolonged exposure to 8Cycloparaphenylene can result in oxidative stress and damage to cellular components, affecting cell viability and function .

Dosage Effects in Animal Models

The effects of 8Cycloparaphenylene vary with different dosages in animal models. At low doses, 8Cycloparaphenylene may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, 8Cycloparaphenylene can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies in animal models have shown that high doses of 8Cycloparaphenylene can lead to liver and kidney damage, characterized by elevated levels of liver enzymes and markers of renal dysfunction. These findings highlight the importance of determining the appropriate dosage of 8Cycloparaphenylene to minimize adverse effects while maximizing its therapeutic potential .

Metabolic Pathways

8Cycloparaphenylene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the primary metabolic pathways of 8Cycloparaphenylene involves its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of 8Cycloparaphenylene with metabolic enzymes can also affect the levels of other metabolites, influencing metabolic flux and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 8Cycloparaphenylene within cells and tissues are mediated by various transporters and binding proteins. 8Cycloparaphenylene can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters. Once inside the cells, 8Cycloparaphenylene can bind to intracellular proteins, such as albumin and cytosolic chaperones, affecting its localization and accumulation. The distribution of 8Cycloparaphenylene within tissues can also be influenced by its binding affinity for extracellular matrix components, such as collagen and proteoglycans.

Subcellular Localization

The subcellular localization of 8Cycloparaphenylene plays a crucial role in its activity and function. 8Cycloparaphenylene can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on its targeting signals and post-translational modifications. For example, 8Cycloparaphenylene can be targeted to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism. Additionally, 8Cycloparaphenylene can be localized to the nucleus, where it can interact with nuclear proteins and affect gene expression.

属性

IUPAC Name |

nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H32/c1-2-34-4-3-33(1)35-5-7-37(8-6-35)39-13-15-41(16-14-39)43-21-23-45(24-22-43)47-29-31-48(32-30-47)46-27-25-44(26-28-46)42-19-17-40(18-20-42)38-11-9-36(34)10-12-38/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSJMHFAWQDZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C8C=CC(=C9C=CC(=C1C=C2)C=C9)C=C8)C=C7)C=C6)C=C5)C=C4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099880 | |

| Record name | Nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217269-85-6 | |

| Record name | Nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5R,6R)-6-[[2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine](/img/structure/B1493998.png)

![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)

![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)